molecular formula C20H25N7O B5604807 N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5604807
M. Wt: 379.5 g/mol
InChI Key: QPWFMNSCLNPRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multi-step chemical reactions, focusing on creating specific functional groups that contribute to the compound's activity. For example, the synthesis of similar compounds has been reported, where key steps include the formation of the pyrazole ring, introduction of the carboxamide group, and modifications to the piperidine moiety to enhance target affinity and selectivity (Yamamoto et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray crystallography, NMR, and computational modeling to elucidate the compound's conformation, electronic distribution, and potential interaction sites. Studies on similar structures have used these techniques to detail the interaction with biological targets, showcasing how specific substitutions affect molecular binding and activity (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound may include nucleophilic substitution reactions, amide bond formation, and heterocycle formation. The chemical properties, such as reactivity and stability, are influenced by its functional groups and molecular structure. For instance, the presence of the pyrazole and triazole rings can impart specific reactivity patterns, such as susceptibility to electrophilic or nucleophilic attack at certain positions (Prakash et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are typically assessed through experimental measurements and can be critical for the development of pharmaceutical formulations.

Chemical Properties Analysis

The compound's chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under different conditions, are fundamental for its application in research and development. Studies have shown that modifications to similar compounds can significantly impact their pharmacokinetic and pharmacodynamic profiles, influencing their potential use in therapeutic applications (Jones et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c28-20(19-15-26(25-24-19)11-9-17-6-4-5-10-21-17)22-12-16-13-23-27(14-16)18-7-2-1-3-8-18/h1-3,7-8,13-15,17,21H,4-6,9-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFMNSCLNPRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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